Methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structural features, which include a triazole ring fused to a pyrimidine system. The molecular formula for this compound is , and it has a molecular weight of approximately .
This compound is synthesized in laboratory settings and has been studied for its potential applications in medicinal chemistry. It is available from various chemical supply companies for research purposes .
Methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is specifically classified as a triazolopyrimidine derivative.
The synthesis of methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate typically involves multiple steps that may include:
Technical details regarding specific reagents and conditions are often proprietary or vary based on the laboratory protocols employed.
The compound features a complex structure with several functional groups:
Key structural data includes:
Methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate can undergo various chemical reactions typical for heterocycles:
Specific reaction conditions and yields depend on the reagents used and the environment (solvent, temperature) .
The mechanism of action for methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate involves its interaction with specific molecular targets within cells. Research indicates that it may inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .
Studies have shown that compounds in this class exhibit significant anticancer activity through CDK inhibition pathways .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to characterize this compound further .
Methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate has potential applications in:
This compound's unique structure and mechanism make it a valuable asset in ongoing pharmaceutical research aimed at targeting specific pathways involved in cancer progression .
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: